1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione
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Overview
Description
1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine-2,6-dione core, which is substituted with a phenylthiazolylmethyl group and a thiophenyl group, making it a molecule of significant interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperidine-2,6-dione Core: This core structure is typically synthesized through a cyclization reaction involving appropriate diketone precursors.
Final Coupling: The final step involves coupling the phenylthiazole and thiophenyl groups to the piperidine-2,6-dione core under basic or acidic conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione: shares similarities with other thiazole and piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its combined structural features, which provide a unique set of chemical and biological properties. This makes it a versatile compound for various research applications, from drug design to material science.
Properties
IUPAC Name |
1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-thiophen-2-ylpiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-17-9-14(16-7-4-8-24-16)10-18(23)21(17)11-15-12-25-19(20-15)13-5-2-1-3-6-13/h1-8,12,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQIACACAMZZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)N(C1=O)CC2=CSC(=N2)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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